![molecular formula C10H10N2O3 B1418227 methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate CAS No. 1245215-48-8](/img/structure/B1418227.png)
methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate
Overview
Description
“Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of indazoles, including “methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate” is soluble in water . It has a molecular weight of 206.2 g/mol . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antihypertensive Applications
Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate: has been studied for its potential use in treating hypertension. Indazole derivatives are known to exhibit antihypertensive properties, making them valuable in the development of new medications to manage high blood pressure .
Anticancer Research
The compound’s structural motif is found in several marketed drugs with anticancer activity. Research into indazole derivatives, including methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate, is ongoing to explore their efficacy as chemotherapeutic agents .
Antidepressant Potential
Indazole compounds have shown promise as antidepressants in various studies. The biochemical mechanism often involves the modulation of neurotransmitter systems, which can be a target for methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate in future antidepressant therapies .
Anti-Inflammatory Uses
The anti-inflammatory properties of indazole derivatives make them candidates for the treatment of inflammatory diseases. Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate could be used to develop new anti-inflammatory drugs .
Antibacterial and Antifungal Properties
This compound has been screened for its antibacterial and antifungal activities. It shows potential as an antimicrobial agent against various pathogens, which could lead to the development of new treatments for infectious diseases .
Biorenewable Chemical Production
Indazole derivatives, including methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate, are of interest as potential biorenewable molecules. They could facilitate the sustainable transition from biomass feedstock to valuable chemical products .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets (such as the aforementioned kinases) and modulate their activity . This modulation can result in changes in the cell cycle and cell volume regulation, potentially leading to effects such as growth inhibition in cancer cells .
Biochemical Pathways
Given the known targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the known targets of indazole derivatives, it can be inferred that this compound may have effects such as inhibiting cell growth, particularly in cancer cells .
properties
IUPAC Name |
methyl 4-hydroxy-2-methylindazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-5-7-8(11-12)3-6(4-9(7)13)10(14)15-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHABDDGDNFKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225054 | |
Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |
CAS RN |
1245215-48-8 | |
Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245215-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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